3,4,8,8,10-pentamethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one
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Overview
Description
3,4,8,8,10-pentamethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is a synthetic organic compound belonging to the class of pyranochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8,8,10-pentamethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and methylation steps. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,4,8,8,10-pentamethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyranochromenes.
Scientific Research Applications
3,4,8,8,10-pentamethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Pharmacology: The compound is investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3,4,8,8,10-pentamethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
8,8,10-trimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione: Known for its biological activities and synthetic versatility.
10-(3-Butenoyl)-5,7-dihydroxy-8,8-dimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one:
Uniqueness
3,4,8,8,10-pentamethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyranochromene derivatives .
Properties
Molecular Formula |
C17H20O3 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2,2,6,7,10-pentamethyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C17H20O3/c1-9-10(2)16(18)19-15-11(3)14-12(8-13(9)15)6-7-17(4,5)20-14/h8H,6-7H2,1-5H3 |
InChI Key |
GSBLIRJRBZBGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CCC(OC3=C2C)(C)C)C |
Origin of Product |
United States |
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